molecular formula C18H22F2N6O3S B2535000 3,4-difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034472-48-3

3,4-difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No. B2535000
CAS RN: 2034472-48-3
M. Wt: 440.47
InChI Key: FDGKGHXUKGLGKP-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22F2N6O3S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality 3,4-difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds incorporating 1,3,5-triazine motifs, similar to the specified chemical, have been synthesized and evaluated for their biological activities. For instance, a series of benzenesulfonamides incorporating 1,3,5-triazine moieties demonstrated antioxidant properties and inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as pigmentation disorders. The compounds showed moderate to high inhibition potency, indicating their potential as therapeutic agents for treating these conditions (Lolak et al., 2020).

Carbonic Anhydrase Inhibition for Cancer Therapy

Another significant application is in the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX, by novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties. These compounds showed potent inhibitory effects on CA IX, an enzyme involved in tumor growth and metastasis, making them of interest for cancer therapy. Some derivatives demonstrated sub-nanomolar inhibitory potency, highlighting their potential as selective and effective anticancer agents (Lolak et al., 2019).

Antimicrobial and Antifungal Activities

Derivatives of the given chemical structure have also been synthesized and tested for their antimicrobial activities. Certain benzenesulfonamides incorporating triazine and pyrimidinyl moieties exhibited significant activity against various microbial strains, suggesting their utility in developing new antimicrobial agents. These findings support the exploration of such compounds in the treatment of infections caused by resistant microbes (Desai et al., 2016).

Contribution to Material Science

In the field of material science, compounds with the triazine and benzenesulfonamide structures have been used to synthesize new materials. For example, the synthesis of novel ionic liquid crystals using piperidinium, piperazinium, and morpholinium cations combined with various anions demonstrated rich mesomorphic behavior, including high-ordered smectic and hexagonal columnar phases. These materials could have applications in electronic displays and photovoltaic devices, showcasing the versatility of triazine-based compounds in material design (Lava et al., 2009).

properties

IUPAC Name

3,4-difluoro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N6O3S/c19-14-4-3-13(11-15(14)20)30(27,28)21-12-16-22-17(25-5-1-2-6-25)24-18(23-16)26-7-9-29-10-8-26/h3-4,11,21H,1-2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGKGHXUKGLGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

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